

## In-Depth Technical Guide: STX-721 (CT-721)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT-721    |           |
| Cat. No.:            | B12430244 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

STX-721, also referred to as **CT-721**, is an investigational, orally active, and irreversible covalent inhibitor selectively targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) that are generally insensitive to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[2][3] Preclinical data indicate that STX-721 exhibits potent and selective inhibition of these mutant kinases over wild-type (WT) EGFR, suggesting a potential for a wider therapeutic window and reduced WT EGFR-related toxicities.[2][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental data, and clinical development status of STX-721.

## **Chemical Identity**



| Identifier         | Value                                                                                                                                                                                |  |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Compound Name      | STX-721 (also known as CT-721, PFL-721)[6]                                                                                                                                           |  |
| CAS Number         | 2765525-82-2[1][4][6]                                                                                                                                                                |  |
| IUPAC Name         | (R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one[7] |  |
| Molecular Formula  | C32H35CIN6O3[4][6]                                                                                                                                                                   |  |
| Molecular Weight   | 587.11 g/mol [1]                                                                                                                                                                     |  |
| Chemical Structure | A visual representation of the chemical structure of STX-721 is available in multiple publications. [8]                                                                              |  |

## **Mechanism of Action and Signaling Pathway**

STX-721 is a covalent inhibitor that selectively targets the ATP-binding site of EGFR and HER2 kinases harboring exon 20 insertion mutations.[1] The covalent bond is formed with a cysteine residue (C797) in the active site, leading to irreversible inhibition.[9] This targeted action blocks the downstream signaling pathways that promote tumor cell proliferation and survival. Specifically, STX-721 has been shown to inhibit the phosphorylation of EGFR (at Y1068) and the downstream effector ERK (at Thr202/Tyr204).[1]

The diagram below illustrates the simplified signaling pathway inhibited by STX-721.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway targeted by STX-721.

# Preclinical Data In Vitro Potency and Selectivity

STX-721 has demonstrated potent inhibitory activity against various EGFR exon 20 insertion mutants while maintaining significant selectivity over wild-type EGFR.[1][2]

| Cell Line/Assay | Mutant                  | IC <sub>50</sub> (nM) | Fold Selectivity (vs. WT) |
|-----------------|-------------------------|-----------------------|---------------------------|
| Ba/F3           | EGFR<br>V769_D770insASV | 10.1                  | >100                      |
| Ba/F3           | EGFR<br>D770_N771insSVD | 6.1                   | >100                      |
| NCI-H2073       | EGFR WT                 | >1000                 | -                         |

Note: Data compiled from publicly available research. Actual values may vary between studies.

## **In Vivo Antitumor Activity**

In preclinical xenograft models using human cancer cell lines with EGFR exon 20 insertions, orally administered STX-721 induced tumor regression.[1][2] These studies highlight the in vivo efficacy and favorable pharmacokinetic properties of the compound.



# **Experimental Protocols Cell Proliferation Assay**

The anti-proliferative activity of STX-721 is typically assessed using a CellTiter-Glo Luminescent Cell Viability Assay.[2]



Click to download full resolution via product page

**Figure 2:** Workflow for a typical cell proliferation assay.



## **Western Blotting for Phospho-Protein Analysis**

To confirm the mechanism of action, western blotting is used to measure the inhibition of EGFR and ERK phosphorylation.

#### Protocol:

- Cell Treatment: Treat patient-derived EGFR exon 20 insertion-mutant cell lines with varying concentrations of STX-721 for 2 hours.[1]
- Lysis: Lyse the cells to extract total protein.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Separate protein lysates by SDS-PAGE.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate with primary antibodies against pEGFR (Y1068), total EGFR, pERK (Thr202/Tyr204), and total ERK.
- Secondary Antibody and Detection: Incubate with a corresponding secondary antibody and visualize bands using an appropriate detection system.

## **Clinical Development**

STX-721 is currently being evaluated in a Phase 1/2 clinical trial (NCT06043817) for the treatment of patients with locally advanced or metastatic non-small cell lung cancer harboring EGFR or HER2 exon 20 insertion mutations.[1][10][11] The study aims to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of STX-721.[10][11][12]

This guide provides a summary of the currently available technical information on STX-721. As research and clinical development are ongoing, further data will become available in the future.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2
   Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer
   [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of STX-721, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile American Chemical Society [acs.digitellinc.com]
- 6. STX-721 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. STX-721, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20—Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Facebook [cancer.gov]
- 12. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of STX-721, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: STX-721 (CT-721)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430244#ct-721-cas-number-and-iupac-name]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com